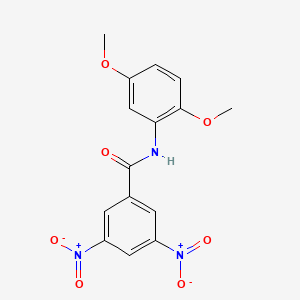

N-(2,5-dimethoxyphenyl)-3,5-dinitrobenzamide

Descripción

N-(2,5-dimethoxyphenyl)-3,5-dinitrobenzamide is a benzamide derivative featuring a 3,5-dinitro-substituted benzene ring conjugated to a 2,5-dimethoxyphenyl group via an amide linkage. The 3,5-dinitrobenzamide scaffold is critical for bioactivity, as nitro groups at these positions enhance electron-withdrawing effects, improving interactions with bacterial targets . Methoxy substituents on the phenyl ring may influence solubility and pharmacokinetic properties .

Propiedades

IUPAC Name |

N-(2,5-dimethoxyphenyl)-3,5-dinitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O7/c1-24-12-3-4-14(25-2)13(8-12)16-15(19)9-5-10(17(20)21)7-11(6-9)18(22)23/h3-8H,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOJCEQDSCAZCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-3,5-dinitrobenzamide typically involves the nitration of 2,5-dimethoxyaniline followed by acylation. The nitration process introduces nitro groups into the aromatic ring, while the acylation step forms the benzamide structure. Common reagents used in these reactions include nitric acid for nitration and acyl chlorides for the acylation process. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane to facilitate the reactions.

Industrial Production Methods

Industrial production of N-(2,5-dimethoxyphenyl)-3,5-dinitrobenzamide may involve large-scale nitration and acylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for research and application.

Análisis De Reacciones Químicas

Types of Reactions

N-(2,5-dimethoxyphenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The nitro groups can be reduced to amines under catalytic hydrogenation conditions.

Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of aromatic amines.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

N-(2,5-dimethoxyphenyl)-3,5-dinitrobenzamide has several applications in scientific research:

Chemistry: Used as a precursor for synthesizing more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mecanismo De Acción

The mechanism of action of N-(2,5-dimethoxyphenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy and nitro groups play a crucial role in its binding affinity and activity. For instance, the nitro groups can participate in redox reactions, while the methoxy groups may enhance lipophilicity and membrane permeability.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy substituents (e.g., in DNB1/DNB2) enhance solubility and target binding compared to non-polar groups (e.g., ethyl or azide) .

- Chain Length and Flexibility : DNB1 and DNB2 feature flexible ether-linked side chains, which may improve membrane permeability compared to rigid substituents .

- Nitro Group Positioning : All active analogs retain 3,5-dinitro substitution, critical for disrupting mycobacterial decaprenylphosphoryl-β-D-ribose oxidase (DprE1), a validated drug target .

Structural and Crystallographic Insights

Crystal structures of related benzamides reveal key conformational trends:

- Planarity : In N-(3,5-dimethoxyphenyl)benzamide, the methoxyphenyl and benzamide rings form a dihedral angle of 76.66°, reducing planarity compared to fully conjugated systems . This may limit stacking interactions with biological targets.

- Substituent Effects : Bulkier substituents (e.g., trifluoromethyl in N-[2-chloro-5-(trifluoromethyl)phenyl]-3,5-dinitrobenzamide) introduce steric hindrance, possibly reducing binding affinity .

Actividad Biológica

N-(2,5-dimethoxyphenyl)-3,5-dinitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dinitrobenzamide moiety attached to a dimethoxyphenyl group. Its structure can be represented as follows:

This configuration suggests potential interactions with biological targets through mechanisms such as electrophilic attack and hydrogen bonding.

Mechanisms of Biological Activity

1. Antitumoral Activity:

The compound's potential antitumoral activity is hypothesized to arise from its ability to generate reactive oxygen species (ROS) upon metabolic activation. ROS can induce oxidative stress, leading to apoptosis in cancer cells. The dinitro group may enhance the electrophilic character of the compound, facilitating interactions with cellular macromolecules such as DNA and proteins, which can disrupt cellular functions and promote cell death.

2. Antimicrobial Activity:

Research indicates that compounds with similar structural features exhibit antimicrobial properties against various pathogens. The dinitrobenzamide structure may interfere with bacterial cell wall synthesis or function through mechanisms similar to those observed in other nitroaromatic compounds, which are known to be activated within microbial cells to exert their effects.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antitumoral | Induction of ROS leading to apoptosis | |

| Antimicrobial | Disruption of cell wall synthesis | |

| Inhibition of enzymes | Potential inhibition of topoisomerases |

Case Studies

Case Study 1: Antitumoral Effects

A study demonstrated that derivatives of similar compounds exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the generation of ROS and subsequent DNA damage. The study highlighted that modifications in the substituents could enhance the potency and selectivity toward cancer cells while reducing toxicity to normal cells.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related nitro compounds against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The findings suggested that these compounds could serve as lead structures for developing new antibiotics due to their ability to overcome resistance mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.